molecular formula C7H7BF2O2 B1425699 (2,4-Difluoro-5-methylphenyl)boronic acid CAS No. 900175-09-9

(2,4-Difluoro-5-methylphenyl)boronic acid

Cat. No. B1425699
Key on ui cas rn: 900175-09-9
M. Wt: 171.94 g/mol
InChI Key: MIRDEWLPPDFBPE-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To 94A (2.8 g, 11 mmol) in THF (50 mL) was added n-BuLi (1.6M in hexane, 8.9 mL) at −78° C. After 10 min stirring, trimethyl borate (2.5 mL) was introduced. The mixture was stirred from −78° C. to rt overnight. The reaction was quenched by 1N HCl and extracted with EtOAc. The organic layer was separated and washed with saturated Na2S2O3, brine and dried over MgSO4. Evaporation of solvent gave product 94B (1.66 g, 88% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.22 (s, 3H) 6.82 (t, J=9.23 Hz, 1H) 7.26 (t, J=7.69 Hz, 1H).
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH3:9])=[CH:4][C:3]=1I.[Li]CCCC.[B:16](OC)([O:19]C)[O:17]C>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH3:9])=[CH:4][C:3]=1[B:16]([OH:19])[OH:17]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)C)I
Name
Quantity
8.9 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
After 10 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred from −78° C. to rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated Na2S2O3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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